molecular formula C12H16O3 B8512225 2-(2-Benzyloxyethyl)-1,3-dioxolane

2-(2-Benzyloxyethyl)-1,3-dioxolane

Cat. No. B8512225
M. Wt: 208.25 g/mol
InChI Key: CTLJXJBNAWKXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Benzyloxyethyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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properties

Product Name

2-(2-Benzyloxyethyl)-1,3-dioxolane

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(2-phenylmethoxyethyl)-1,3-dioxolane

InChI

InChI=1S/C12H16O3/c1-2-4-11(5-3-1)10-13-7-6-12-14-8-9-15-12/h1-5,12H,6-10H2

InChI Key

CTLJXJBNAWKXJN-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCOCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2-Hydroxyethyl)-1,3-dioxolane (7.0 g, 58.3 mmol) was dissolved in dried tetrahydrofuran (distilled from sodium) (200 ml). Sodium hydride (2.0 g, 66.7 mmol, 80%) was added and the mixture was stirred at ambient temperature until gas evolution was completed. Tetrabutylammonium iodide (0.22 g, 0.6 mmol) and benzyl bromide (9.7 g, 56.8 mmol) were added, and the mixture was stirred for 24 hours at ambient temperature. Diethyl ether (100 ml) was added and the mixture was washed with water (3×100 ml), dried with magnesium sulphate and 2(2-benzyloxyethyl)-1,3-dioxolane was distilled as a colourless oil. Yield 9.3 g (75%) b.p. 75°-78° C. (0.02 mm Hg). The structure was confirmed by 1H NMR and 13C NMR.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
9.7 g
Type
reactant
Reaction Step Four
Quantity
0.22 g
Type
catalyst
Reaction Step Four

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